molecular formula C20H21N5O5S B10957850 1-methyl-4-nitro-N-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide

1-methyl-4-nitro-N-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide

Cat. No.: B10957850
M. Wt: 443.5 g/mol
InChI Key: DHNZBELWFJHZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(MESITYLAMINO)SULFONYL]PHENYL}-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a nitro group, and a mesitylamino sulfonyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(MESITYLAMINO)SULFONYL]PHENYL}-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where different ketones such as trans-4-phenyl-3-buten-2-one, β-ionone, and trans-chalcone are used to form the pyrazole ring . The reaction conditions often include the use of catalysts like Amberlyst-70, which is nontoxic, thermally stable, and cost-effective .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(MESITYLAMINO)SULFONYL]PHENYL}-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amines, and sulfonyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{4-[(MESITYLAMINO)SULFONYL]PHENYL}-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(MESITYLAMINO)SULFONYL]PHENYL}-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C20H21N5O5S

Molecular Weight

443.5 g/mol

IUPAC Name

1-methyl-4-nitro-N-[4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl]pyrazole-3-carboxamide

InChI

InChI=1S/C20H21N5O5S/c1-12-9-13(2)18(14(3)10-12)23-31(29,30)16-7-5-15(6-8-16)21-20(26)19-17(25(27)28)11-24(4)22-19/h5-11,23H,1-4H3,(H,21,26)

InChI Key

DHNZBELWFJHZRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=C3[N+](=O)[O-])C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.